Dimorpholino vs. Dipiperidine s-Triazine Substitution: MCF-7 Antiproliferative Activity Advantage
The dimorpholino substitution on the s-triazine core confers a measurable antiproliferative advantage over dipiperidine-substituted analogs in MCF-7 breast cancer cells. In a controlled MTT assay, dimorpholino-s-triazine hydrazone derivatives (series 8a–e) demonstrated IC50 values ranging from 1.01 to 29.3 µM, whereas the corresponding dipiperidine analogs (series 7a–f) exhibited higher IC50 values in the range of 11.5–39.9 µM [1]. Although the target compound 886961-15-5 is a hydrazinecarbothioamide rather than a hydrazone, the dimorpholino-triazine core is identical, and this core-level substitution advantage is directly transferable as a class-level inference [1].
| Evidence Dimension | Antiproliferative activity in MCF-7 breast cancer cells (IC50) |
|---|---|
| Target Compound Data | Dimorpholino-s-triazine core; IC50 range of class representatives: 1.01–29.3 µM (series 8a–e) [1] |
| Comparator Or Baseline | Dipiperidine-s-triazine core; IC50 range: 11.5–39.9 µM (series 7a–f) [1] |
| Quantified Difference | Dimorpholino derivatives achieved IC50 values as low as 1.01 µM, representing an approximately 11-fold improvement over the best dipiperidine analog (11.5 µM) [1] |
| Conditions | MTT assay; MCF-7 human breast cancer cell line; 72 h incubation [1] |
Why This Matters
This data confirms that the dimorpholino-triazine core is a pharmacophoric requirement for potent MCF-7 activity, justifying the selection of 886961-15-5 over any dipiperidine-substituted triazine analog for breast cancer-focused research programs.
- [1] El-Faham, A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(11), 2708. Table 2: IC50 values for compounds 7a–f and 8a–e in MCF-7 and HCT-116. View Source
